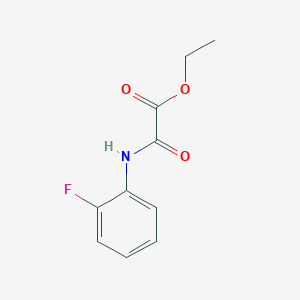

Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate

Description

Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate is an organic compound with the molecular formula C10H10FNO3 It is a derivative of oxoacetate, where the amino group is substituted with a 2-fluorophenyl group

Properties

IUPAC Name |

ethyl 2-(2-fluoroanilino)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-2-15-10(14)9(13)12-8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDBPTNQEKPGQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

Ethyl oxalyl chloride+2-fluoroanilineBaseEthyl 2-((2-fluorophenyl)amino)-2-oxoacetate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid Derivatives

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-((2-fluorophenyl)amino)-2-oxoacetic acid. This reaction is critical for generating reactive intermediates for further functionalization:

-

Reactant: Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate

-

Conditions: 5% aqueous HCl at room temperature

-

Workup: Extraction with ethyl acetate, drying over MgSO₄, and solvent removal

-

Product: 2-((2-fluorophenyl)amino)-2-oxoacetic acid (65% yield)

| Parameter | Value |

|---|---|

| Reaction time | 1 hour |

| Temperature | 25°C |

| Solvent | THF/H₂O |

| Purification | Acid-base extraction |

Amide Coupling Reactions

The carboxylic acid derivative participates in peptide bond formation via coupling reagents:

Example : Synthesis of (2-((2-fluorophenyl)amino)-2-oxoacetyl)-L-leucine ( ):

-

Reactants:

-

2-((2-fluorophenyl)amino)-2-oxoacetic acid

-

Methyl L-leucinate hydrochloride

-

-

Reagents: HATU (1.3 eq), DIPEA (3.0 eq)

-

Conditions: Anhydrous DMF, room temperature, 1 hour

-

Yield: 84%

| Reagent | Role |

|---|---|

| HATU | Activates carboxyl group |

| DIPEA | Base for deprotonation |

Photochemical Oxidative Cyclization

Under visible light, the compound engages in TBHP-mediated oxidative cyclization to form heterocyclic structures. This method leverages ruthenium and copper catalysts ( , ):

-

Reactant: this compound + alkyne derivatives

-

Catalysts: CuBr (20 mol%), Ru(bpy)₃Cl₂·6H₂O (2 mol%)

-

Light source: 26W compact fluorescent lamp

-

Solvent: MeCN/DMSO (4:1 v/v)

-

Time: 24 hours

-

Yield: 54–56%

Key Outcomes :

-

Formation of ethynyl-substituted quinoline derivatives

-

Tolerance for electron-withdrawing (e.g., -F) and donating groups

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety is susceptible to nucleophilic substitution, enabling derivatization:

Example : Transesterification ( , ):

-

Reactant: this compound

-

Nucleophile: Methanol or other alcohols

-

Catalyst: Acid (e.g., H₂SO₄) or base (e.g., NaOMe)

-

Product: Methyl or other alkyl esters

| Condition | Outcome |

|---|---|

| Acidic | Slower, requires heat |

| Basic | Faster, room temperature |

Reduction of the Oxo Group

The ketone group can be reduced to a secondary alcohol, though this is less commonly reported:

Hypothetical Pathway :

-

Reducing agent: NaBH₄ or LiAlH₄

-

Solvent: EtOH or THF

-

Product: Ethyl 2-((2-fluorophenyl)amino)-2-hydroxyacetate

Comparative Reactivity Table

| Reaction Type | Conditions | Yield (%) | Key Reagents/Catalysts |

|---|---|---|---|

| Hydrolysis | HCl, H₂O, 25°C | 65 | – |

| Amide Coupling | HATU, DIPEA, DMF | 84 | HATU, DIPEA |

| Photochemical | Visible light, Cu/Ru | 54–56 | CuBr, Ru(bpy)₃Cl₂·6H₂O |

| Transesterification | NaOMe, MeOH | N/A | Alkoxide base |

Mechanistic Insights

Biological Activity

Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of approximately 211.19 g/mol. The synthesis typically involves the reaction of ethyl oxalyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine, carried out in an organic solvent like dichloromethane to ensure high yield and purity .

General Reaction Scheme:

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibitory activity. Enzymes are crucial for various biological processes, and inhibiting specific enzymes can lead to therapeutic effects. For instance, compounds similar to this have shown potential in inhibiting proteases involved in viral replication, suggesting possible antiviral applications .

Anticancer Activity

The compound has been explored for its anticancer properties. Similar derivatives have demonstrated varying degrees of activity against cancer cell lines. For example, studies have indicated that modifications to the phenyl ring can significantly affect the compound's ability to induce apoptosis in cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | SGC-7901 | 10 | Induces apoptosis |

| This compound | MCF-7 | TBD | TBD |

| Compound B | A549 | 5 | Microtubule destabilization |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:

- Log P (Partition Coefficient): Indicates lipophilicity; values around 1.56 suggest moderate permeability.

- Solubility: Reported solubility is approximately 1.64 mg/ml, which is favorable for drug formulation.

- CYP Inhibition: It is noted as a CYP1A2 inhibitor, which may influence drug interactions .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

- Antiviral Activity: A study on structurally related compounds demonstrated effective inhibition of viral replication in vitro, with IC50 values indicating potent activity against specific viral enzymes .

- Anticancer Studies: Research focusing on derivatives with similar structures showed significant cytotoxic effects on various cancer cell lines, reinforcing the potential of this compound as a lead compound for further development .

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate is explored as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential biological activities, including:

- Antimicrobial Activity : Studies indicate that derivatives exhibit varying degrees of antimicrobial effects, making them candidates for developing new antibiotics.

- Anticancer Properties : Research has highlighted its potential as a lead compound for anticancer agents, with several derivatives demonstrating significant cytotoxicity against cancer cell lines.

Medicinal Chemistry

The compound's mechanism of action often involves enzyme inhibition or receptor modulation. For instance, its fluorinated structure may enhance binding affinity to biological targets, influencing its pharmacological profile. This makes it a subject of interest in drug design aimed at specific diseases.

Agrochemical Applications

In agrochemistry, this compound serves as an intermediate for synthesizing herbicides and pesticides. Its ability to interact with plant growth regulators can enhance crop yield and resistance to pests.

Material Science

The compound is also utilized in the development of specialty chemicals and materials. Its reactivity allows for the creation of novel polymers and advanced materials with tailored properties for specific industrial applications.

Case Study 1: Anticancer Activity

A study investigated various derivatives of this compound for their anticancer properties against human cancer cell lines. The results indicated that certain modifications to the phenyl ring significantly improved cytotoxicity, suggesting that structural optimization can lead to more effective therapeutic agents .

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial activity of compounds derived from this compound demonstrated promising results against both Gram-positive and Gram-negative bacteria. The study concluded that these derivatives could serve as a foundation for developing new antibiotics .

Q & A

Q. What are the established synthetic routes for Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate, and how do reaction conditions influence yield?

The compound is synthesized via cyclization of N-(2-oxo-2-arylethyl)amides using reagents like Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetan-2,4-dithione) in tetrahydrofuran (THF). Key intermediates include ethyl 2-[(1-hydroxy-2-oxo-2-phenylethyl)amino]-2-oxoacetate, which undergoes further functionalization . Reaction optimization involves adjusting catalysts (e.g., Et₃N), temperature (reflux conditions), and solvent polarity to improve yields. Side reactions, such as incomplete cyclization or hydrolysis of the oxoacetate group, require monitoring via TLC or HPLC .

Q. What spectroscopic methods are recommended for characterizing this compound?

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and N-H bending (~1500 cm⁻¹) in the amide group.

- ¹H/¹³C NMR : Key signals include the ethyl ester triplet (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), fluorophenyl aromatic protons (δ ~6.8–7.5 ppm), and the oxoacetate carbonyl (δ ~165–170 ppm).

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. For example, loss of the ethyl group (-CH₂CH₃) is common .

Q. What are the primary applications of this compound in pharmaceutical research?

Structurally related derivatives (e.g., ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate) serve as intermediates in anticoagulant drugs like Edoxaban. The fluorophenyl moiety may enhance metabolic stability or target selectivity in drug candidates .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for biological activity?

Molecular docking studies (e.g., with GABAA receptors or thrombin) predict binding affinities. Substituent effects (e.g., fluorine’s electronegativity) are analyzed using DFT calculations to optimize steric and electronic interactions. For example, fluorine’s para-position may reduce steric hindrance compared to ortho-substituted analogs .

Q. What strategies resolve contradictions in synthetic yields reported across studies?

Discrepancies may arise from varying catalysts (e.g., Et₃N vs. DBU) or purification methods (column chromatography vs. recrystallization). Systematic DOE (Design of Experiments) approaches can isolate critical variables. For instance, Lawesson’s reagent stoichiometry (1.2–2.0 equiv) significantly impacts cyclization efficiency .

Q. How does the fluorophenyl substituent influence the compound’s reactivity in nucleophilic acyl substitution?

Fluorine’s electron-withdrawing effect activates the carbonyl group, enhancing susceptibility to nucleophiles (e.g., amines or hydrazines). Comparative studies with non-fluorinated analogs (e.g., phenyl derivatives) show faster reaction rates in amidation or hydrazide formation .

Q. What safety protocols are critical when handling this compound?

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.

- Hazard Mitigation : Use PPE (gloves, goggles) due to irritant properties (H315, H319). In case of skin contact, wash with 10% NaHCO₃ solution .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis of this compound?

Pilot-scale reactions often face solubility issues (e.g., in THF). Switching to DMF or increasing reaction volume improves mixing. Alternatively, flow chemistry setups enhance heat transfer and reduce side reactions .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.